N,N-Diethenylformamide can be classified as an amide, specifically a derivative of formamide. It is synthesized from readily available precursors in organic chemistry labs. Its molecular formula is , and it has a molecular weight of approximately 97.12 g/mol. The compound can be sourced from chemical suppliers or synthesized in laboratory settings.
The synthesis of N,N-Diethenylformamide typically involves the reaction of formamide with ethylene or its derivatives. Below are common synthetic routes:
The molecular structure of N,N-Diethenylformamide can be represented as follows:
This structure indicates the presence of two double bonds (ethenyl groups) and an amide functional group.
N,N-Diethenylformamide can participate in various chemical reactions, including:
The mechanism by which N,N-Diethenylformamide acts in reactions often involves:
The efficiency of these processes is influenced by factors such as temperature, concentration, and the presence of catalysts.
Relevant data includes its reactivity towards nucleophiles due to the presence of both double bonds and the amide functional group.
N,N-Diethenylformamide has several applications in scientific research and industry:
The cornerstone of industrial DMF production is the exothermic carbonylation of dimethylamine (DMA) with carbon monoxide (CO), leveraging alkali metal alkoxides (e.g., sodium methoxide, NaOMe) as catalysts. This reaction proceeds via nucleophilic addition, where the catalyst activates CO for attack by the lone electron pair on DMA’s nitrogen atom, forming an intermediate that rearranges to DMF [1] [10]. The stoichiometry follows:
$$\ce{(CH3)2NH + CO ->[NaOMe] HCON(CH3)2}$$
Critical catalytic parameters include:
This method achieves yields >98% and is distinguished by anhydrous conditions, circumventing energy-intensive dehydration steps [3].
Industrial scalability requires continuous high-pressure processes. Key optimization parameters include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Pressure | 5–30 kg/cm²G | Higher pressures drive CO solubility and reaction rate; beyond 30 kg/cm²G, diminishing returns occur. |
| Temperature | 100–140°C | Accelerates kinetics but risks decarbonylation (>150°C). Jacketed reactors enable precise control. |
| CO:DMA molar ratio | 1.0:1 to 3.0:1 | Excess CO ensures complete DMA conversion; unreacted CO is recycled. |
| Catalyst concentration | 0.1–0.5 wt% (NaOMe) | Lower concentrations reduce costs but extend reaction time. |
| Residence time | 30–60 minutes | Shorter times under optimized T/P prevent decomposition. |
Reactor design incorporates gas-liquid contact systems (e.g., bubble columns) to enhance mass transfer. Downstream purification involves multi-stage distillation to isolate DMF from unreacted DMA, trimethylamine, and catalyst residues [1].
An alternative route employs methyl formate (MF) and dimethylamine (DMA) under mild conditions (50–80°C, atmospheric pressure):
$$\ce{HCOOCH3 + (CH3)2NH -> HCON(CH3)2 + CH3OH}$$
This equilibrium reaction is driven to completion by methanol removal via distillation. Advantages include:
Limitations include slower kinetics than carbonylation, necessitating longer residence times. Industrial adoption is less prevalent due to marginally lower space-time yields compared to CO-based routes [3] [10].
Emerging research focuses on sustainable routes using CO₂ as a C1 source. Ruthenium(III) chloride/BISBI (2,2′-bis(diphenylphosphinomethyl)-1,1′-biphenyl) catalysts in supercritical CO₂ (scCO₂) enable DMF synthesis via dimethylamine (DMA) formylation:
$$\ce{(CH3)2NH + CO2 + H2 ->[Ru][BISBI] HCON(CH3)2 + H2O}$$
Critical advancements include:
Economic viability hinges on feedstock costs, energy efficiency, and yield optimization:
| Method | Capital Cost | Operational Cost | Yield | Key Economic Drivers |
|---|---|---|---|---|
| DMA Carbonylation (CO route) | High | Moderate | 98–99% | CO price, catalyst recycling efficiency. |
| Methyl Formate Condensation | Moderate | Low | 95–97% | Methyl formate availability, distillation energy needs. |
| Methanol/Ammonia Route | High | Moderate | 90–93% | Integrated methylamine synthesis, by-product separation costs. |
| CO₂ Hydrogenation (Ru-catalyzed) | Very high | High | 99% | H₂ cost, catalyst lifetime, CO₂ capture expenses. |
DMF purity (>99.5%) is critical for electronics and pharmaceutical applications. Key impurities, sources, and control strategies include:
| Impurity | Origin | Control Method | Specification Limit |
|---|---|---|---|
| Dimethylamine (DMA) | Incomplete reaction, decomposition | Azeotropic distillation with benzene; acid washing. | <100 ppm |
| Formic acid | Hydrolysis during storage | Molecular sieves; inhibitor addition (e.g., boranes). | <50 ppm |
| Water | Absorption from atmosphere | Pervaporation membranes; azeotropic drying. | <500 ppm |
| Trimethylamine | Methylamine synthesis by-products | Multi-stage fractional distillation. | <200 ppm |
| Metal ions | Catalyst residues | Chelating resins; nanofiltration. | <1 ppm |
Analytical monitoring employs gas chromatography (GC) with nitrogen-phosphorus detection for amines and Karl Fischer titration for water. Impurity specifications for electronics-grade DMF require conductivity <1.0 μS/cm and pH (20% aqueous solution) of 6.5–8.5 [1] [10].
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